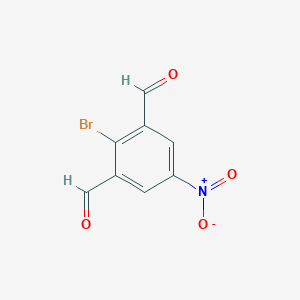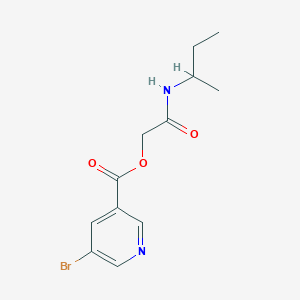
2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde has been explored through various chemical reactions. For instance, the acid-catalyzed ring closures and transformations of certain carbaldehydes have been studied, indicating methods that might be applicable to the synthesis of related compounds (Bertha et al., 1998). Additionally, the efficient addition reaction of bromonitromethane to aldehydes catalyzed by NaI presents a new route to synthesize bromo-nitro compounds under mild conditions, which could be relevant for the synthesis of this compound (Concellón et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds provides insight into the potential structure of this compound. For instance, the crystal structures of various benzene derivatives have been determined, revealing how substituents like bromo and nitro groups influence molecular configuration and association in crystals. This information is crucial for understanding the molecular geometry and potential intermolecular interactions of this compound (Ebersbach et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving bromo- and nitrobenzaldehydes have been extensively studied. For example, the regioselective bromine/lithium exchange in dibromonitrobenzene leading to bromonitrobenzaldehydes indicates the reactivity and potential transformations of bromo- and nitro-substituted compounds (Voss & Gerlach, 1989). Furthermore, carbene-catalyzed reductive coupling reactions offer insight into the activation and transformation possibilities for nitrobenzyl bromides, which could be relevant for derivatives of this compound (Li et al., 2016).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, can be inferred from studies on similar compounds. For example, the analysis of crystal structures and intermolecular interactions in related benzene derivatives provides insights into the solubility and melting points, which are crucial for practical applications and handling of the compound (Bosch et al., 2022).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are vital for its applications in synthesis and material science. Studies on similar compounds, such as the aldol-type condensation reactions and the behavior of bromo- and nitro-substituted benzaldehydes under various conditions, shed light on the chemical behavior and versatility of this compound (Adhikary et al., 1987).
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde is involved in various chemical synthesis and reactivity studies. Bourgeois et al. (2005) described the preparation of functionalized resorcinarenes, highlighting the utility of bromation in creating new compounds with potential applications in various chemical domains. The X-ray crystal structures of the bromo compounds presented show significant potential for further exploration in chemical synthesis and material science (Bourgeois & Stoeckli-Evans, 2005). Similarly, Mroz et al. (2020) discussed the challenges and insights into the anisotropic displacement parameters in bromo compound experiments, adding depth to our understanding of the material properties and crystallography of bromo-nitro compounds (Mroz et al., 2020).
Heterocyclic Chemistry
The compound plays a role in heterocyclic chemistry, where it is used in the cyclization of nitro-substituted acylbenzenes or iminobenzenes towards 2,1-benzisoxazoles, indicating its significance in synthesizing complex heterocyclic structures (Kim et al., 2000). This application demonstrates the compound's versatility in synthesizing novel heterocyclic compounds with potential utility in various fields, including medicinal chemistry and material science.
Organic Synthesis and Materials
In the realm of organic synthesis and materials, the research by Ebersbach et al. (2022) on crystal structures involving bromomethyl substituents reveals the compound's application in forming molecular dimers and two-dimensional aggregates. These findings have profound implications in the field of molecular engineering and nanotechnology, opening avenues for the development of new materials with tailored properties (Ebersbach et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-5-nitrobenzene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO4/c9-8-5(3-11)1-7(10(13)14)2-6(8)4-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRYMSLCTSYJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)
![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)

![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)



![4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile](/img/structure/B2480228.png)
![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)